- Preparation of atorvastatin, United States, , ,
Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

95061-46-4 structure
Nome do Produto:(R)-1,1,2-Triphenylethane-1,2-diol
(R)-1,1,2-Triphenylethane-1,2-diol Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-( )-1,1,2-Triphenylethane-1,2-diol
- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
- AK109101
- (R)-(+)-1,1,2-Triphenylethane-1,2-diol
- (R)-1,1,2-Triphenylethylene glycol
- O023
- AX8046990
- ST24035121
- 061T464
- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
- (2R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-1,1,2-Triphenyl-1,2-ethanediol
-
- MDL: MFCD00134424
- Inchi: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
- Chave InChI: GWVWUZJOQHWMFB-LJQANCHMSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O
Propriedades Computadas
- Massa Exacta: 290.13100
- Massa monoisotópica: 290.131
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 305
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 40.5
Propriedades Experimentais
- Cor/Forma: Beige crystal
- Densidade: 1.196
- Ponto de Fusão: 122.0 to 130.0 deg-C
- Ponto de ebulição: 452.3 ℃ at 760 mmHg
- Ponto de Flash: 210°C
- Índice de Refracção: 220 ° (C=1, EtOH)
- PSA: 40.46000
- LogP: 3.65610
- Solubilidade: Not determined
(R)-1,1,2-Triphenylethane-1,2-diol Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P280-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C
(R)-1,1,2-Triphenylethane-1,2-diol Dados aduaneiros
- CÓDIGO SH:2906299090
- Dados aduaneiros:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(R)-1,1,2-Triphenylethane-1,2-diol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A155244-5g |
(R)-1,1,2-Triphenyl-1,2-ethanediol |
95061-46-4 | 98% | 5g |
$34.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98.0%(GC) | 5g |
¥1680.0 | 2022-06-10 | |
Biosynth | IT58095-10 g |
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |
95061-46-4 | 10g |
$435.50 | 2023-01-04 | ||
Chemenu | CM282385-25g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 95+% | 25g |
$447 | 2022-06-09 | |
TRC | R076540-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 5g |
$ 625.00 | 2022-06-03 | ||
TRC | R076540-2.5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 2.5g |
$ 290.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
¥176.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 1g |
¥50 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 5g |
¥211 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | J92097576-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 95+% | 1g |
¥2394 | 2023-11-24 |
(R)-1,1,2-Triphenylethane-1,2-diol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetatesChemische Berichte, 1988, 121(3), 397-406,
Método de produção 3
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referência
- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamatesSynthesis, 2008, (18), 2905-2918,
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
Referência
- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Diethyl ether
Referência
- 1,1,2-Triphenyl-1,2-ethanediole-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Método de produção 6
Condições de reacção
Referência
- New methods of resolution of racemic diols using (S)-prolineEnantiomer, 1998, 3(1), 3-7,
Método de produção 7
Condições de reacção
1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
Referência
- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-)Organic Syntheses, 1995, 72, 32-7,
Método de produção 8
Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux
Referência
- 2-Hydroxy-1,2,2-triphenylethyl Acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
Referência
- Synthesis of N-Boc-statine and epi-statineSynthesis, 1989, (12), 951-3,
Método de produção 10
Condições de reacção
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Referência
- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketonesTetrahedron: Asymmetry, 2007, 17(23), 3244-3247,
Método de produção 11
Condições de reacção
Referência
- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved formsJournal of Physical Organic Chemistry, 1996, 9(1), 50-60,
Método de produção 12
Condições de reacção
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt
Referência
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol
Referência
- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moietyHelvetica Chimica Acta, 1987, 70(5), 1412-18,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
Referência
- 2-Hydroxy-1,2,2-triphenylethyl acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
(R)-1,1,2-Triphenylethane-1,2-diol Raw materials
- (1R)-1-phenylethan-1-amine
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
- Methyl (R)-(-)-Mandelate
- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-
- Ethanone,2-hydroxy-1,2,2-triphenyl-
- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester
(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products
- (1R)-1-phenylethan-1-amine (3886-69-9)
- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)
- Boc-Sta-Oh (58521-49-6)
- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)
- Boc-Epi-Statine (66967-01-9)
- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)
- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)
(R)-1,1,2-Triphenylethane-1,2-diol Literatura Relacionada
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

Pureza:99%
Quantidade:5g
Preço ($):165.0